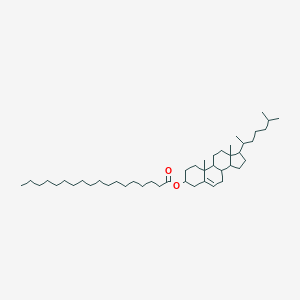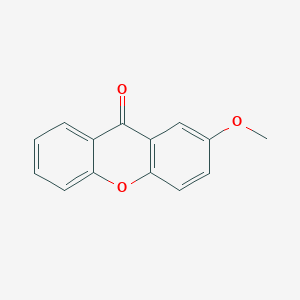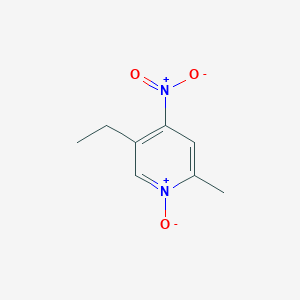![molecular formula C8H12S B075868 9-Thiabicyclo[6.1.0]non-4-ene CAS No. 13785-73-4](/img/structure/B75868.png)
9-Thiabicyclo[6.1.0]non-4-ene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
9-Thiabicyclo[610]non-4-ene is an organic compound with the molecular formula C₈H₁₄S It is a derivative of cyclooctene, where an episulfide group is introduced at the 5,6-position of the cyclooctene ring
准备方法
Synthetic Routes and Reaction Conditions
9-Thiabicyclo[6.1.0]non-4-ene can be synthesized through the reaction of cyclooctene with sulfur or sulfur-containing reagents. One common method involves the use of sulfur dichloride (SCl₂) or sulfur monochloride (S₂Cl₂) as the sulfur source. The reaction typically occurs under mild conditions, often at room temperature, and can be catalyzed by various transition metal catalysts to improve yield and selectivity .
Industrial Production Methods
Industrial production of cyclooctene, 5,6-episulfide may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and high yield. The use of advanced catalytic systems and optimized reaction conditions can further enhance the efficiency of the production process .
化学反应分析
Types of Reactions
9-Thiabicyclo[6.1.0]non-4-ene undergoes various chemical reactions, including:
Substitution: The episulfide group can be substituted with nucleophiles such as amines or alcohols to form various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), peracids, and other oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
Substitution: Amines, alcohols, and other nucleophiles.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Cyclooctene, hydrogen sulfide (H₂S).
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
9-Thiabicyclo[6.1.0]non-4-ene has several applications in scientific research, including:
作用机制
The mechanism of action of cyclooctene, 5,6-episulfide involves its ability to undergo ring-opening reactions, which can be catalyzed by various transition metal catalysts. The episulfide group is highly reactive and can interact with nucleophiles, leading to the formation of new chemical bonds. This reactivity is exploited in various chemical transformations and polymerization reactions .
相似化合物的比较
9-Thiabicyclo[6.1.0]non-4-ene can be compared with other similar compounds, such as:
Cyclooctene: The parent compound, which lacks the episulfide group and has different reactivity and applications.
Cyclooctene oxide: An oxygen-containing analog that undergoes similar ring-opening reactions but with different reactivity and selectivity.
Cyclooctene derivatives: Various substituted cyclooctenes with functional groups such as hydroxyl, acetoxy, and carbonyl groups.
This compound is unique due to the presence of the episulfide group, which imparts distinct chemical properties and reactivity compared to its analogs.
属性
CAS 编号 |
13785-73-4 |
|---|---|
分子式 |
C8H12S |
分子量 |
140.25 g/mol |
IUPAC 名称 |
9-thiabicyclo[6.1.0]non-4-ene |
InChI |
InChI=1S/C8H12S/c1-2-4-6-8-7(9-8)5-3-1/h1-2,7-8H,3-6H2 |
InChI 键 |
FWVKDFMTBJUULG-UHFFFAOYSA-N |
SMILES |
C1CC2C(S2)CCC=C1 |
规范 SMILES |
C1CC2C(S2)CCC=C1 |
同义词 |
Cyclooctene, 5,6-episulfide |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


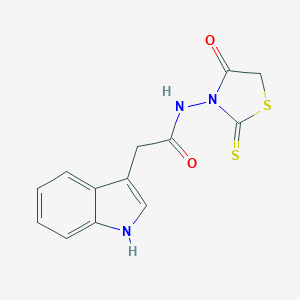
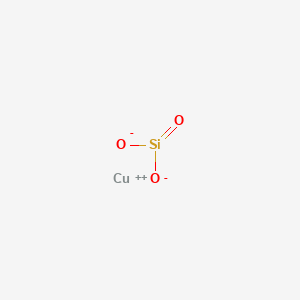
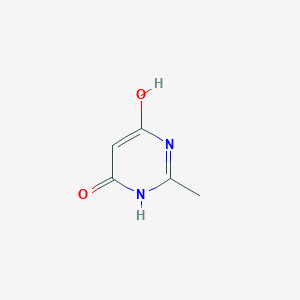
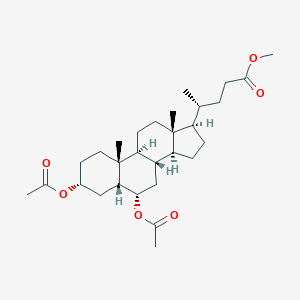
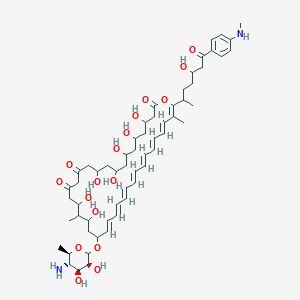
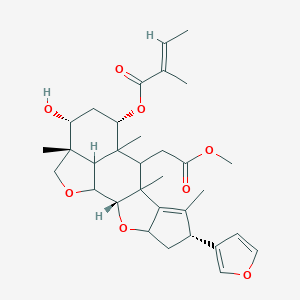
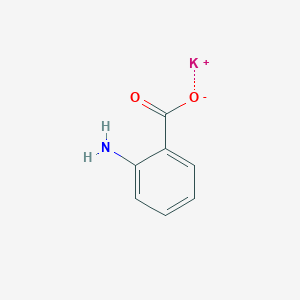

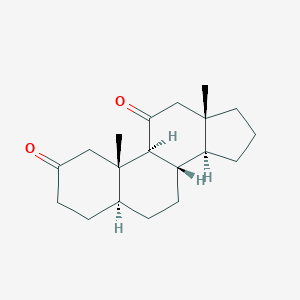
![Ethanol, 2-[2-[(2-ethylhexyl)oxy]ethoxy]-](/img/structure/B75804.png)
![8,8-dimethyl-2-oxo-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-9-yl (2E)-2-methylbut-2-enoate](/img/structure/B75805.png)
